REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:13])[CH2:8][S:9][CH2:10]2)=[CH:5][CH:4]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[F:24][C:25]([F:34])([F:33])[C:26](C1NC=CN=1)=[O:27].Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:13])[CH:8]([C:26](=[O:27])[C:25]([F:34])([F:33])[F:24])[S:9][CH2:10]2)=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C2C(CSCC2=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C=1NC=CN1)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
the reaction stirred for 0.5 hours at -78° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction was warmed to room temperature
|
Type
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STIRRING
|
Details
|
stirred under a nitrogen atmosphere for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ether (250 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting yellow oil (0.42 g, 48%) was used without further purification
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2C(C(SCC2=C1)C(C(F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |